molecular formula C10H9BrN2O2 B13314609 Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate

Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate

Cat. No.: B13314609
M. Wt: 269.09 g/mol
InChI Key: GKDMZPQLFUDKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate (CAS: 1879706-27-0) is a pyridine derivative featuring a bromine substituent at the 5-position, a prop-2-yn-1-ylamino group at the 6-position, and a methyl ester at the 3-position. Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 269.09 g/mol .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 5-bromo-6-(prop-2-ynylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-3-4-12-9-8(11)5-7(6-13-9)10(14)15-2/h1,5-6H,4H2,2H3,(H,12,13)

InChI Key

GKDMZPQLFUDKJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)NCC#C)Br

Origin of Product

United States

Preparation Methods

Synthesis Methods

The synthesis of methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate typically involves several steps:

  • N-Alkylation N-Alkylation is a key step in the synthesis.
  • Reaction Conditions Optimization of reaction conditions and employing larger reaction vessels along with purification techniques like crystallization or distillation are important for scaling up laboratory procedures in industrial settings.

Synthesis of 2-amino-5-methyl-6-bromopyridine

A method for preparing 2-amino-5-methyl-6-bromopyridine involves the following steps:

  • Adding an organic solvent that has been dehydrated to sodamide under nitrogen protection.
  • Heating the solution, then adding 2-bromo-3-methylpyridine while maintaining the temperature for a reflux reaction.
  • Cooling the solution after the reaction, adding ice water to separate the upper organic solvent layer, and concentrating the organic solvent to crystallize the product.
  • The molar ratio of sodium amide to 2-bromo-3-methylpyridine is between 0.95:1 and 1.1.
  • The mass ratio of the organic solvent to sodium amide is between 25:1 and 30:1.

After the reaction, the reaction solution is cooled to 45°C and poured into ice water to separate the upper solvent layer. The xylene is concentrated under normal pressure, and when approximately 220g remains, the mixture is stirred and cooled to 10-15°C to crystallize the target product, 2-amino-5-methyl-6-bromopyridine, yielding 100g with a content of 99.3% and a yield of 90.1%.

Example 3

  • 550g of xylene is added to a reaction tank as a solvent and heated to 113-116°C under reflux until all water is removed.
  • Under nitrogen protection, the solvent is cooled to 80°C, and 22g of sodium amide is added, then the solution is heated to 110-112°C.
  • 112g of 2-bromo-3-methylpyridine is added dropwise under reflux, and the temperature is maintained for a 0.5-hour reflux reaction.

After the reaction, the reaction solution is cooled to 43°C and poured into ice water to separate the upper solvent layer. The toluene is concentrated under normal pressure, and when approximately 230g remains, the mixture is stirred and cooled to 10-15°C to crystallize the target product, 2-amino-5-methyl-6-bromopyridine, yielding 104g with a content of 99.4% and a yield of 89.2%.

Chemical Reactions

5-Bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo chemical reactions such as esterification, amidation, and salt formation. Common reagents and conditions for these reactions include:

  • एसिड क्लोराइड का उपयोग करके एस्टरिफिकेशन
  • अमाइड गठन के लिए एमाइन कपलिंग एजेंट
  • नमक गठन के लिए एसिड और बेस

Data Table

Property Value
Molecular Formula C11H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name 5-bromo-6-(prop-2-yn-1-amino)pyridine-3-carboxylic acid
InChI Key OZEIOPAFXAZGOR-UHFFFAOYSA-N
Synonyms Methyl 6-bromopyrazolo-[1,5-a]pyridine-3-carboxylate
CAS Registry Number 1062368-70-0
Computed Descriptors methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Sonogashira Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling would yield a product with a new carbon-carbon bond between the alkyne and the aryl or vinyl group.

Scientific Research Applications

Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate is a complex organic compound with a molecular weight of approximately 269.09 g/mol. It features a unique molecular structure that includes a bromine atom and a prop-2-yn-1-ylamino group. This compound is of interest in medicinal chemistry and organic synthesis due to the presence of both a bromine atom and an alkynylamine moiety, which contribute to its potential reactivity and biological activity.

Potential Applications

This compound has several applications in various fields. Interaction studies focus on its binding affinity towards various biological targets. These studies are critical for understanding its mechanism of action, especially in medicinal applications where it may modulate enzymatic activities or receptor functions. Further research is needed to elucidate specific interactions and pathways involved.

Structural Similarity

Several compounds share structural similarities with this compound. These compounds demonstrate variations in functional groups while retaining the core pyridine structure, highlighting their unique reactivity profiles and potential applications in medicinal chemistry.

Compound NameKey Features
Methyl 5-bromo-6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acidContains a carboxylic acid instead of an ester
Methyl 5-bromo-6-[butanoyl)amino]pyridineFeatures a butanoyl group instead of propynyl
Methyl 5-bromo-pyridine derivativesBroader class with varying substituents on the pyridine ring

Mechanism of Action

The mechanism of action of Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridine Ring

a) Methyl 5-bromo-6-(methylamino)-pyridine-3-carboxylate (CAS: 1244016-90-7)
  • Molecular Formula : C₈H₉BrN₂O₂
  • Molecular Weight : 245.08 g/mol
  • Key Difference: The prop-2-yn-1-ylamino group is replaced with a methylamino group.
  • Impact : The absence of the terminal alkyne reduces its utility in Huisgen cycloaddition reactions. The lower molecular weight (245.08 vs. 269.09) reflects the simpler substituent .
b) N-(5-bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide
  • Molecular Formula: Not explicitly provided, but structural analysis indicates a hydroxypropynyl group at the 2-position and a pivalamide group at the 3-position.
  • Key Difference : The ester group is replaced with a bulky pivalamide, and the alkyne is internal (hydroxypropynyl).

Functional Group Modifications

a) Methyl 5-bromo-3-methoxypicolinate
  • Key Difference: The 6-position amino group is absent, replaced by a methoxy group.
  • Impact: Loss of the amino group eliminates hydrogen-bonding capacity, altering biological or catalytic interactions. The methoxy group increases electron density on the ring, affecting electrophilic substitution rates .
b) 5-Iodo-2-methoxypyridine-3-carboxylic acid (CAS: 1407521-93-0)
  • Molecular Formula: C₇H₆INO₃
  • Key Differences : Bromine is replaced with iodine (larger atomic radius), and the ester is replaced with a carboxylic acid.
a) Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Molecular Weight : 327.17 g/mol
  • Key Difference : A fused pyrrolopyridine core replaces the simple pyridine ring.
  • However, synthetic complexity is higher compared to the target compound .
b) tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences : A pyrrolidine-carboxylate moiety is introduced via an ether linkage.
  • Impact : The tert-butyl group enhances stability, while the dimethoxymethyl group provides steric protection, which may delay hydrolysis in pro-drug applications .

Tabulated Comparison of Key Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate 1879706-27-0 C₁₀H₉BrN₂O₂ 269.09 Terminal alkyne, bromine, ester Click chemistry, Suzuki coupling
Methyl 5-bromo-6-(methylamino)-pyridine-3-carboxylate 1244016-90-7 C₈H₉BrN₂O₂ 245.08 Methylamino, ester Limited alkyne reactivity
5-Iodo-2-methoxypyridine-3-carboxylic acid 1407521-93-0 C₇H₆INO₃ 279.04 Iodine, methoxy, carboxylic acid Halogen bonding, acidity
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate N/A Not provided 327.17 Fused pyrrolopyridine, ester Kinase inhibition

Research Implications

  • Synthetic Utility : The target compound’s terminal alkyne enables efficient conjugation in bioconjugation or polymer chemistry, unlike analogs with methyl or methoxy groups .
  • Biological Relevance : Bromine’s electronegativity may enhance binding to aromatic residues in proteins, while the pyrrolopyridine analog’s fused ring system offers improved target selectivity .

Biological Activity

Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate is an organic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a bromine atom and a prop-2-yn-1-ylamino group, positions it as a candidate for various biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the compound's biological activity, synthesis, mechanism of action, and related studies.

This compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C10_{10}H9_{9}BrN2_{2}O2_{2}
Molecular Weight 269.09 g/mol
IUPAC Name This compound
Structural Features Bromine atom at 5-position, propynylamine group at 6-position

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it inhibits the growth of various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50_{50} values ranging from 25 to 440 nM against several cancer types, indicating potent activity against cell proliferation .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic activities critical for tumor growth and survival. Further exploration of its binding affinity and interaction pathways is ongoing, which is essential for understanding its therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications . The presence of the bromine atom and the unique alkynylamine moiety contributes to its reactivity, potentially allowing it to disrupt microbial cell functions and inhibit growth.

Synthesis

The synthesis of this compound typically involves several multi-step reactions:

  • Starting Materials : The synthesis begins with a suitable pyridine derivative.
  • Bromination : Bromination occurs at the 5-position using brominating agents.
  • Alkynylation : The propynylamine group is introduced through a coupling reaction.
  • Esterification : Finally, the carboxylic acid moiety is converted to a methyl ester.

This synthetic pathway allows for optimization in industrial settings to ensure high yield and purity while employing catalysts to enhance reaction efficiency.

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of various derivatives related to methyl 5-bromo compounds against human cancer cell lines. The results indicated that some derivatives led to significant cell cycle arrest at the G2/M phase, suggesting their potential as effective anticancer agents .

Interaction Studies

Interaction studies have focused on determining the binding affinities of methyl 5-bromo derivatives with specific enzymes involved in cancer metabolism. These studies are essential for elucidating how structural modifications influence biological activity and therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves functionalizing a pyridine core with bromine and introducing the prop-2-yn-1-ylamino group via nucleophilic substitution or coupling reactions. A plausible route starts with a brominated pyridinecarboxylate precursor, such as Methyl 5-bromo-3-methoxypicolinate (structurally analogous to compounds in and ). The amino group is introduced by reacting with propargylamine under catalytic conditions (e.g., Pd-mediated coupling or base-driven substitution). Key intermediates include:

  • Methyl 5-bromo-3-carboxylate pyridine derivatives (e.g., Methyl 5-bromo-3-methoxypicolinate, CAS 1138443-99-8 ).
  • Prop-2-yn-1-amine derivatives for amination steps, analogous to methods in Suzuki cross-coupling reactions ().

Reaction Optimization Table:

StepReagents/ConditionsYield RangeKey Challenges
BrominationNBS or Br₂ in DMF60-75%Regioselectivity at C5 vs. C3
AminationPropargylamine, K₂CO₃, DMF, 80°C40-55%Competing side reactions (e.g., over-alkylation)

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for signals at δ 8.2–8.5 ppm (pyridine H4), δ 4.2–4.5 ppm (propargyl -CH₂-), and δ 2.1–2.3 ppm (terminal alkyne proton, often broad due to exchange).
    • ¹³C NMR: Confirm the carboxylate carbonyl (δ 165–170 ppm) and alkyne carbons (δ 70–85 ppm for sp-hybridized carbons) .
  • Mass Spectrometry (HRMS): Exact mass should match the molecular formula C₁₁H₉BrN₂O₂ (e.g., [M+H]⁺ = 297.9842) .
  • IR Spectroscopy: Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (ester C=O) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselective amination of 5-bromo-pyridine derivatives, and what strategies mitigate competing side reactions?

Methodological Answer: Regioselectivity in amination is governed by:

  • Electronic Effects: Electron-withdrawing groups (e.g., ester at C3) direct nucleophilic attack to the para position (C6 in this case) via resonance stabilization .
  • Steric Hindrance: Bulky substituents near the reaction site (e.g., bromine at C5) may slow amination.
    Mitigation Strategies:
  • Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products (e.g., used 85–95°C for Suzuki coupling).
  • Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states .

Data Contradiction Analysis:
Conflicting yields (e.g., 40% vs. 55%) in similar reactions may arise from:

  • Trace moisture affecting base activity (K₂CO₃ vs. Cs₂CO₃).
  • Impurities in propargylamine, leading to byproducts.

Q. What are the potential applications of this compound in medicinal chemistry, and how does its reactivity support derivatization for biological screening?

Methodological Answer: The compound’s bromine and alkyne groups enable diverse derivatization:

  • Suzuki-Miyaura Coupling: Replace Br with aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
  • Click Chemistry: Utilize the alkyne for Huisgen cycloaddition with azides to generate triazole-linked conjugates (e.g., for targeted drug delivery) .
    Case Study:
    In , pyridyne intermediates facilitated cyclization reactions for alkaloid synthesis, suggesting analogous strategies for bioactive molecule design.

Biological Screening Table:

Derivative TypeTargetAssay Example
Aryl-coupled analogsKinases (e.g., p38 MAPK)Inhibition of TNF-α production
Triazole conjugatesAntibacterial agentsMIC against S. aureus

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across studies?

Methodological Answer: Discrepancies may stem from:

  • Polymorphism: Crystallization conditions (e.g., solvent, cooling rate) affect melting points.
  • Impurity Profiles: Residual solvents or unreacted propargylamine alter spectral peaks.
    Resolution Steps:

Reproduce Synthesis: Strictly follow reported protocols (e.g., ’s 85–95°C heating).

Advanced Purification: Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane) .

Cross-Validate Data: Compare with structurally similar compounds (e.g., tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.